N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a complex polycyclic sulfonamide derivative featuring a fused tricyclic core with a sulfur atom and four nitrogen atoms within its heterocyclic framework. The presence of a 4-bromobenzenesulfonyl group introduces significant electronic and steric effects, while the N-benzyl and N-methyl substituents modulate solubility and bioavailability.
Properties
IUPAC Name |
N-benzyl-10-(4-bromophenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-26(13-14-5-3-2-4-6-14)19-18-17(11-12-30-18)27-20(23-19)21(24-25-27)31(28,29)16-9-7-15(22)8-10-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZPCKPHPBULTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents like POCl3 or P2O5.
Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the core structure using reagents like bromobenzenesulfonyl chloride in the presence of a base.
Benzylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. For example, it acts as a reversible inhibitor of urea transporter B (UT-B) by targeting an intracellular site in a urea-competitive manner . This interaction inhibits the transport of urea across cell membranes, which can have various physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of sulfonamide-containing tricyclic heterocycles. Below is a comparative analysis of its structural analogs, emphasizing substituent variations and their implications:
Table 1: Key Structural and Functional Differences
Key Observations:
- Steric Considerations: The N-methyl group reduces steric hindrance compared to bulkier substituents like 4-chlorophenylmethyl, which may influence pharmacokinetic properties .
- Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., bromine) are hypothesized to exhibit stronger kinase inhibition due to enhanced interactions with ATP-binding pockets .
Virtual Screening and Docking Studies
Chemical space docking methods highlight the importance of sulfonamide-containing tricycles in drug discovery. The target compound’s bromine substituent may confer selectivity in binding to targets like ROCK1 kinase, as similar frameworks are prioritized in virtual screens for their balanced hydrophobicity and polarity .
Biological Activity
N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological activity that has garnered attention in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Molecular Formula and Structure
The molecular formula for this compound is . The compound features a tetraazatricyclo structure which contributes to its unique chemical properties and biological interactions.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Cell Line Testing : The compound demonstrated significant cytotoxicity in pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3), with IC50 values indicating effective inhibition of cell proliferation.
| Compound | MIA PaCa-2 IC50 (μM) | BxPC-3 IC50 (μM) |
|---|---|---|
| N-benzyl compound | 13.9 ± 6.1 | 12.7 ± 4.5 |
These results suggest that the compound may inhibit oxidative phosphorylation (OXPHOS), a critical pathway for cancer cell metabolism .
The proposed mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival. The presence of sulfonamide groups in the structure is believed to play a crucial role in its biological activity by interacting with target proteins involved in cellular metabolism.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its broad-spectrum antibacterial properties.
Synthesis and Optimization Studies
Research has focused on optimizing the synthesis of N-benzyl derivatives to enhance biological activity. A simplified synthetic approach has been developed that involves sulfonylation followed by alkylation of amino groups . This method not only improves yield but also allows for the exploration of structural modifications that could enhance potency.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the benzyl and sulfonamide groups significantly influence biological activity. For instance:
- Bromine Substitution : The introduction of bromine on the phenyl ring enhances cytotoxicity due to increased lipophilicity and potential halogen bonding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
